Valine Dehydrogenase: Relative Activity to NAD⁺
With valine dehydrogenase (VDH2, EC 1.4.1.8), deamino-NAD⁺ supports 124% of the enzymatic activity observed with the native cofactor NAD⁺, demonstrating that the 6-amino group is not essential for catalysis in this enzyme [1]. In contrast, 3-pyridinealdehyde-NAD⁺ supports only 37.5% of NAD⁺ activity in the same assay system, confirming that the adenine modification in deamino-NAD⁺ is better tolerated than pyridine-aldehyde substitution [1].
| Evidence Dimension | Relative enzymatic activity (cofactor efficiency) |
|---|---|
| Target Compound Data | 124% activity relative to NAD⁺ |
| Comparator Or Baseline | NAD⁺ = 100% (baseline); 3-pyridinealdehyde-NAD⁺ = 37.5% |
| Quantified Difference | +24% versus NAD⁺; 3.3-fold higher than 3-pyridinealdehyde-NAD⁺ |
| Conditions | Valine dehydrogenase (VDH2, EC 1.4.1.8) assay |
Why This Matters
Researchers requiring a functional NAD⁺ surrogate for valine dehydrogenase assays can select deamino-NAD⁺ with confidence that activity will meet or exceed that of NAD⁺, unlike other commonly employed analogs.
- [1] BRENDA Database. Cofactor entry for EC 1.4.1.8: deamino-NAD⁺ (VDH2: 124% of activity with NAD⁺), reference IDs 391690, 391703. View Source
